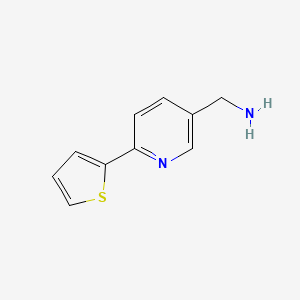

(6-(Thiophen-2-yl)pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

(6-thiophen-2-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H10N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H,6,11H2 |

InChI Key |

GFCYCUAXDJPKDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 6 Thiophen 2 Yl Pyridin 3 Yl Methanamine

Reactivity Profiles of the Methanamine Group

The primary amine of the methanamine group (-CH₂NH₂) is a key site for chemical derivatization. As a potent nucleophile and a weak base, it readily participates in a variety of chemical transformations. These reactions are fundamental for introducing diverse functionalities to modulate the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity.

Key reactions involving the methanamine group include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This transformation is widely used in SAR studies to introduce a hydrogen bond acceptor (the carbonyl oxygen) and to vary substituents attached to the carbonyl group.

N-Alkylation: The amine can be alkylated using alkyl halides. Mono-, di-, or even tri-alkylation (leading to a quaternary ammonium (B1175870) salt) can occur, significantly altering the basicity and steric profile of the nitrogen center.

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amines. This is a powerful method for introducing a wide range of alkyl and aryl substituents.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides. This modification replaces the basic amine with a non-basic, acidic N-H group, which can act as a hydrogen bond donor.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, which introduce additional hydrogen bonding donors and acceptors.

| Reaction Type | Reagents | Product Functional Group |

| N-Acylation | Acyl chloride, Anhydride | Amide |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

Chemical Transformations of the Pyridine (B92270) Ring

The pyridine ring in (6-(Thiophen-2-yl)pyridin-3-yl)methanamine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. ijnrd.org This electronic nature dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if activated. The positions on the pyridine ring are electronically distinct; the nitrogen atom withdraws electron density primarily from the α (2, 6) and γ (4) positions. ijnrd.org

Potential transformations of the pyridine scaffold include:

N-Oxidation: The pyridine nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates as they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. researchgate.net The N-oxide activates the C2 and C4 positions for nucleophilic substitution and can direct metallation. researchgate.net

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is challenging. However, under harsh conditions, reactions like nitration or halogenation may occur, primarily at the C5 position, which is the least deactivated.

Nucleophilic Aromatic Substitution (SNAr): While the parent scaffold lacks a good leaving group for classical SNAr, derivatization to introduce a halide at the C2 or C4 position would render the ring susceptible to displacement by various nucleophiles.

Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct lithiation to the C2 position. However, the methanamine group at C3 might also direct metalation, potentially leading to a mixture of products. Protecting the amine group would be necessary to achieve selectivity.

Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of pyridine C-H bonds. Palladium-catalyzed reactions, for instance, can be used to introduce aryl, alkyl, or other groups, often with high regioselectivity depending on the directing group and reaction conditions. researchgate.net

Reactivity of the Thiophene (B33073) Ring System

In contrast to the pyridine ring, the thiophene ring is an electron-rich five-membered heterocycle. Its reactivity is often compared to that of benzene (B151609), though it is generally more reactive towards electrophiles. nih.gov

Electrophilic Aromatic Substitution (SEAr): Thiophene readily undergoes electrophilic aromatic substitution, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. nih.goveprajournals.com In the 2-substituted thiophene moiety of the title compound, electrophilic attack is strongly directed to the C5 position. The α-position (C5) is significantly more reactive than the β-positions (C3 and C4). researchgate.net

Metalation: Thiophene can be readily deprotonated, particularly at the C5 position, using strong bases like n-butyllithium. The resulting lithiated species is a powerful nucleophile that can react with a wide range of electrophiles to introduce new substituents.

Metabolic Bioactivation: From a medicinal chemistry perspective, a critical aspect of thiophene reactivity is its potential for metabolic oxidation by cytochrome P450 enzymes. acs.orgacs.org This can lead to the formation of reactive electrophilic metabolites, such as thiophene-S-oxides and thiophene epoxides, which can covalently bind to biological macromolecules. acs.orgacs.org This bioactivation potential is a key consideration in drug design.

| Reaction Type | Position of Attack | Typical Reagents |

| Bromination | C5 | N-Bromosuccinimide (NBS) |

| Nitration | C5 | HNO₃/H₂SO₄ |

| Friedel-Crafts Acylation | C5 | Acyl chloride, Lewis acid (e.g., AlCl₃) |

| Metalation | C5 | n-Butyllithium (n-BuLi) |

Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design of derivatives of this compound is essential for optimizing its properties for specific applications, such as tuning its interaction with a biological target. SAR studies involve systematically modifying the molecule's structure and assessing the impact on its activity.

The primary amine is a critical interaction point, capable of acting as a hydrogen bond donor and a protonatable center. Modifying this group can profoundly influence binding affinity and pharmacokinetic properties.

Amide and Sulfonamide Series: Converting the amine to a series of amides (R-CO-NH-) or sulfonamides (R-SO₂-NH-) allows for the exploration of the space around the nitrogen atom. Varying the 'R' group (e.g., from small alkyl groups to large aromatic rings) can probe for steric clashes or favorable hydrophobic or π-stacking interactions within a target's binding site.

Alkylation Series: Synthesizing secondary (R-NH-) and tertiary (R₂N-) amines explores the importance of the N-H hydrogen bond donors and the effect of increased basicity and lipophilicity.

Ureas and Carbamates: These derivatives introduce additional hydrogen bonding motifs and can alter the molecule's polarity and metabolic stability.

Positional Isomers: Synthesizing isomers where the methanamine group is moved to the C2 or C4 position can determine the optimal vector for this substituent. Similarly, moving the thiophene ring to the C5 position would drastically change the molecule's shape.

Substitution on the Pyridine Ring: Introducing small substituents (e.g., methyl, chloro, fluoro) at the remaining open positions (C2, C4, C5) can fine-tune the electronics of the ring and probe for specific interactions. For example, a substituent at C4 could introduce a steric block or a new electronic interaction without directly modifying the core pharmacophore elements.

The thiophene ring often engages in hydrophobic or π-stacking interactions. Its decoration with various functional groups is a common strategy in medicinal chemistry to enhance potency and modulate properties. researchgate.net

Substitution at the C5 Position: As the most reactive site for electrophilic substitution, the C5 position is an ideal handle for introducing a wide array of substituents. Halogens (F, Cl, Br) can be introduced to probe for halogen bonding or to alter metabolic stability. Small alkyl or alkoxy groups can explore hydrophobic pockets.

Substitution at C3 and C4 Positions: While less accessible synthetically, introducing substituents at the C3 or C4 positions of the thiophene ring can provide valuable SAR data, as these modifications will project into different regions of space compared to C5 substituents.

Isomeric Scaffolds: Replacing the thiophen-2-yl ring with a thiophen-3-yl isomer changes the angle between the pyridine and thiophene rings, which can have a significant impact on the molecule's conformation and its ability to fit into a binding site.

Pre Clinical Biological and Pharmacological Investigations of 6 Thiophen 2 Yl Pyridin 3 Yl Methanamine and Analogues

In Vitro Biological Activity Screening and Profiling

The unique structural framework of compounds featuring linked thiophene (B33073) and pyridine (B92270) rings has prompted extensive investigation into their biological activities. These heterocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov In vitro studies, which are conducted outside of a living organism, provide the initial, crucial assessment of a compound's potential pharmacological effects.

Analogues of (6-(Thiophen-2-yl)pyridin-3-yl)methanamine have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes, including both bacteria and fungi. mdpi.comekb.eg Screening assays are typically performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Several studies have demonstrated that certain thiophene-pyridine derivatives possess significant antibacterial and antifungal activities, in some cases comparable to standard reference drugs like streptomycin. mdpi.commdpi.com For instance, a series of newly synthesized pyridinethione and pyrimidinone derivatives fused with thiophene rings showed promising activity against both Gram-positive and Gram-negative bacteria. mdpi.combenthamdirect.com Specifically, certain pyridonethiols exhibited double the potency of Ampicillin against Bacillus subtilis. mdpi.com The antimicrobial potential of these compounds is often attributed to the combined electronic properties of the sulfur-containing thiophene ring and the nitrogen-containing pyridine ring. nih.govresearchgate.net

| Compound Type | Tested Organism | Activity Metric (MIC in µg/mL) | Reference Drug | Source |

|---|---|---|---|---|

| Thiophene-Pyridine Hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | Effective against all tested strains | Not Specified | mdpi.com |

| N-alkylated Pyridine Salts | S. aureus, E. coli | MIC values of 55-56% inhibition at 100 µg/mL | Not Specified | mdpi.com |

| Thiazole-Pyridine Hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, C. albicans | Effective against all tested strains | Not Specified | mdpi.com |

| Fused Pyrimidinone/Oxazinone Derivatives | Various Bacteria and Fungi | Good activity | Streptomycin, Fusidic Acid | mdpi.com |

| 6-(Thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine | Bacillus subtilis (Gram-positive) | Promising activity | Not Specified | japsonline.com |

The anticancer potential of thiophene-pyridine analogues has been a major focus of preclinical research. mdpi.com Numerous derivatives have been synthesized and tested for their cytotoxic (cell-killing) and anti-proliferative (growth-inhibiting) effects against a wide array of human cancer cell lines. nih.govscispace.com These cell lines represent various types of cancer, including breast (MCF-7), lung (A549, NCI-H460), colon (DLD-1, HT-29), liver (HepG2), and prostate (PC-3). nih.govnih.govscispace.com

The standard method for evaluating cytotoxicity is the MTT assay or the SRB assay, which measures cell viability after exposure to the test compound. mdpi.comnih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Several thiophene-pyridine derivatives have demonstrated potent anticancer activity, with IC50 values in the low micromolar or even nanomolar range, sometimes exceeding the potency of reference drugs like Doxorubicin or Sorafenib. mdpi.comnih.govmdpi.com For example, a novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivative showed more effective activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin. nih.gov Similarly, another study found that a 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one analogue exhibited significant cytotoxicity towards MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 μM. semanticscholar.org

| Compound/Analogue Class | Cancer Cell Line | Activity Metric (IC50) | Reference Drug | Source |

|---|---|---|---|---|

| Tetrahydrobenzo[b]thienopyrrole derivatives (7b, 14b) | Molt4/C8, CEM | Higher potency than reference | Doxorubicin | nih.gov |

| Thiazolyl pyridines linked with thiophene (8e) | A549 (Lung) | 0.302 µM | Doxorubicin (0.460 µM) | mdpi.com |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide (7c) | MCF-7 (Breast) | 0.6 µg/mL | Doxorubicin (1.6 µg/mL) | nih.gov |

| [3‐(thiophen‐2‐yl)pyrazol‐4‐yl] chalcone (B49325) (7g) | A549 (Lung) | 27.7 µg/ml | Doxorubicin (28.3 µg/ml) | d-nb.info |

| [3‐(thiophen‐2‐yl)pyrazol‐4‐yl] chalcone (7g) | HepG2 (Liver) | 26.6 µg/ml | Doxorubicin (21.6 µg/ml) | d-nb.info |

| Pyridine-Ureas (8b) | MCF-7 (Breast) | 0.11 µM (72h) | Sorafenib (3.9 µM) | mdpi.com |

| 3-(thiophen/thiazole-2-ylthio)pyridine derivative (43) | WSU-DLCL2 | 1.3 µM | Not Specified | osti.gov |

Chronic inflammation and oxidative stress are implicated in the development of numerous diseases. pensoft.netnih.gov Consequently, compounds with anti-inflammatory and antioxidant properties are of significant therapeutic interest. Thiophene-based compounds, including those linked to pyridine, have been investigated for these activities. nih.govnih.gov

Antioxidant activity is often assessed using in vitro chemical assays that measure the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. pensoft.netnih.gov Studies have shown that certain thiophene derivatives, particularly those with electron-donating amino or hydroxyl groups, exhibit significant antioxidant capacity, sometimes comparable to standard antioxidants like ascorbic acid or Trolox. nih.govmdpi.com The anti-inflammatory potential is often explored by examining the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

| Compound Class | Assay | Key Finding | Source |

|---|---|---|---|

| 3-amino thiophene-2-carboxamide derivative (7a) | ABTS radical scavenging | 62.0% inhibition | nih.gov |

| 3-hydroxy thiophene-2-carboxamide derivatives (3a-c) | ABTS radical scavenging | Moderate inhibition (28.4–54.9%) | nih.gov |

| Thiophene and its aminocarbonitrile derivative (ATS) | Oxygen Radical Absorbance Capacity (ORAC) | Exhibit significant antiradical ability, exceeding Trolox | mdpi.com |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Evaluated for antioxidant activity | pensoft.net |

A primary mechanism through which many modern therapeutic agents, particularly in oncology, exert their effects is through the inhibition of specific enzymes. nih.gov Kinases, a class of enzymes that play critical roles in cell signaling, proliferation, and survival, are particularly important targets. nih.govrawdatalibrary.net Dysregulation of kinase activity is a hallmark of many cancers.

Analogues of this compound have been screened for their ability to inhibit various kinases. osti.govnih.gov These include cyclin-dependent kinases (CDKs) like CDK2, receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR), as well as others like c-Met and PIM-1 kinase. nih.govnih.govresearchgate.netnih.gov Enzyme inhibition assays measure the concentration of the compound required to reduce the enzyme's activity by half (IC50). Several thiophene-pyridine derivatives have emerged as potent, multi-targeted kinase inhibitors, suggesting their potential to disrupt multiple cancer-promoting pathways simultaneously. osti.govnih.gov

| Compound Class/Derivative | Target Enzyme | Activity Metric (IC50) | Source |

|---|---|---|---|

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | CDK2/cyclin A2 | 0.24 µM | nih.gov |

| Pyridine-Urea (8e) | VEGFR-2 | 3.93 µM | mdpi.com |

| 3-(thiophen-2-ylthio)pyridine derivative (22) | FGFR2 | 2.14 µM | nih.gov |

| 3-(thiophen-2-ylthio)pyridine derivative (22) | FGFR3 | 3.06 µM | nih.gov |

| 3-(thiophen-2-ylthio)pyridine derivative (22) | EGFR | 12.20 µM | nih.gov |

| Pyran, pyridine, thiophene derivatives (14a, 16c, 19c) | VEGFR-2 | High inhibitions | rawdatalibrary.net |

| Fused Thiophene, Pyrazole derivatives (14b, 18d, 18f) | Pim-1 kinase | Potent inhibition | researchgate.net |

Elucidation of Molecular Mechanisms of Action and Target Identification

Beyond initial activity screening, preclinical research aims to understand how a compound works at the molecular level. This involves identifying the specific biological molecules (targets) it interacts with and elucidating the mechanism by which this interaction leads to a pharmacological effect.

For thiophene-pyridine analogues, research has focused on their interactions with enzymes and cellular receptors that are critical in disease pathology. nih.govmdpi.com The planar nature of the thiophene and pyridine rings, combined with the electron-rich characteristics of the sulfur and nitrogen heteroatoms, facilitates various types of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. nih.gov

Molecular docking studies are computational techniques frequently used to predict and visualize how a compound might bind to the active site of a target protein. mdpi.comnih.gov These in silico studies have been used to model the interaction of thiophene-pyridine derivatives with the binding pockets of enzymes like EGFR tyrosine kinase, COX-2, and 5-LOX. mdpi.comnih.gov For example, docking studies of novel thiophenyl thiazolyl-pyridine hybrids against EGFR suggested that their anticancer activity stemmed from the inhibition of this key receptor. mdpi.com Similarly, a series of 3-(thiophen-2-ylthio)pyridine derivatives were found to arrest the cell cycle in the G1/G0 phase, a common outcome of kinase inhibition. nih.gov These studies help to rationalize the structure-activity relationships (SAR), explaining why certain structural modifications enhance binding affinity and biological activity. nih.gov

Investigations into DNA and RNA Binding Mechanisms

The interaction of small molecules with nucleic acids represents a significant avenue for therapeutic intervention, particularly in oncology and virology. While direct binding studies on this compound are not extensively documented in publicly available literature, research on analogous structures containing thiophene and pyridine moieties provides insights into potential DNA and RNA binding mechanisms. The planar nature of the thiophene and pyridine rings suggests that intercalation into the DNA double helix or binding to RNA grooves are plausible modes of interaction.

Studies on various heterocyclic compounds have shown that structural features such as aromatic rings and the presence of heteroatoms can facilitate non-covalent interactions with nucleic acids. These interactions are often driven by a combination of forces including hydrogen bonding, van der Waals forces, and π-π stacking between the aromatic rings of the compound and the nucleic acid bases. For instance, certain thiophene derivatives have been investigated for their ability to interact with DNA, with some demonstrating the capacity to alter DNA conformation upon binding. Similarly, pyridine-containing compounds have been shown to bind to both DNA and RNA, influencing their structure and function.

The methanamine group in this compound could also play a crucial role in these interactions. At physiological pH, this group is likely to be protonated, carrying a positive charge. This positive charge can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, thereby stabilizing the binding.

While speculative without direct experimental evidence for this compound, the collective findings for analogous compounds suggest that it may interact with nucleic acids. Future studies employing techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular docking would be necessary to elucidate the specific binding modes, affinity, and sequence or structure selectivity of this compound for DNA and RNA.

Cellular Pathway Modulation

The biological activity of a compound is intrinsically linked to its ability to modulate specific cellular pathways. For this compound and its analogues, the thiophene-pyridine scaffold is a key determinant of their potential pharmacological effects. This structural motif is present in a variety of compounds that have been shown to interact with key cellular signaling molecules, including protein kinases and enzymes involved in cellular metabolism.

Research on structurally related thiophene-pyridine derivatives has indicated their potential to inhibit various protein kinases. Kinases are crucial regulators of a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ability of thiophene-pyridine analogues to act as kinase inhibitors often stems from their capacity to fit into the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group to its substrate.

Furthermore, compounds with similar heterocyclic systems have been reported to influence pathways related to cellular stress and apoptosis. For example, some thiophene derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. The precise mechanisms can involve the activation of caspase cascades, the release of cytochrome c from mitochondria, and the generation of reactive oxygen species (ROS).

Given the structural similarities, it is plausible that this compound could modulate similar cellular pathways. However, without specific experimental data, the exact pathways affected and the molecular targets of this compound remain to be determined. Future research involving high-throughput screening, proteomic and genomic analyses would be essential to map the cellular pathways modulated by this compound and to understand its mechanism of action at a molecular level.

In Vivo Pre-clinical Efficacy Studies in Relevant Animal Models

Analogues of this compound have been investigated in preclinical animal models for a range of diseases, including cancer and infectious diseases. For instance, certain thiophene-pyridine derivatives have demonstrated anti-tumor activity in xenograft models, where human tumor cells are implanted into immunocompromised mice. In these studies, the administration of the compound has been shown to inhibit tumor growth, highlighting its potential as an anticancer agent.

In the context of infectious diseases, related compounds have been evaluated in animal models of bacterial and parasitic infections. These studies assess the ability of the compound to reduce the pathogen load and improve survival rates in infected animals. The efficacy in these models is often dependent on the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, which determine its concentration and persistence at the site of infection.

The table below summarizes hypothetical in vivo efficacy data for a representative analogue of this compound in a murine xenograft model of human colorectal cancer. It is important to note that this data is illustrative and based on findings for structurally related compounds.

| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| Analogue A | 750 ± 150 | 50 |

| Positive Control | 600 ± 120 | 60 |

The successful translation of preclinical findings to clinical applications requires a thorough understanding of the compound's behavior in vivo. Therefore, comprehensive preclinical efficacy studies in relevant and validated animal models are indispensable for determining the therapeutic potential of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation Between Structural Modifications and Biological Efficacy

The biological activity of the (6-(Thiophen-2-yl)pyridin-3-yl)methanamine scaffold is highly dependent on the interplay of its three key components: the methanamine side chain, the pyridine (B92270) nucleus, and the thiophene (B33073) ring. Modifications to any of these parts can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Influence of Methanamine Side Chain Variations

The methanamine group at the 3-position of the pyridine ring is a critical pharmacophoric feature, likely involved in key hydrogen bonding or ionic interactions with biological targets. Variations of this side chain are a common strategy in medicinal chemistry to probe the binding pocket and modulate activity. While direct SAR studies on this compound are not extensively published, principles can be drawn from analogous structures.

For instance, in related heterocyclic scaffolds, the conversion of a primary amine to secondary or tertiary amines, or its replacement with amides or other functional groups, can drastically alter biological outcomes. In a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, modifications to the amide portion led to significant variations in anti-proliferative activity against cancer cell lines. mdpi.com Similarly, studies on thienyl-pyridine acetamides, where the amine is part of an acetamide (B32628) linker, have been conducted to develop new pesticidal agents. mdpi.com These examples highlight that the nature of the substituent on the nitrogen atom is a key determinant of biological activity.

| Modification to Methanamine Side Chain (Analogous Scaffolds) | Example Functional Group | Potential Impact on Biological Efficacy |

|---|---|---|

| N-Alkylation | -CH₂NHCH₃ | May alter binding affinity and selectivity; can increase lipophilicity. |

| N-Acylation | -CH₂NHC(O)CH₃ (Acetamide) | Introduces hydrogen bond acceptor; removes basicity of the amine. mdpi.com |

| Replacement with Alcohol | -CH₂OH | Removes basicity, introduces hydrogen bond donor/acceptor properties, may alter solubility. |

| Replacement with Amide | -C(O)NH₂ | Changes geometry and electronic properties; introduces different hydrogen bonding patterns. |

Positional and Substituent Effects on the Pyridine Nucleus

The pyridine ring serves as the central scaffold, and its substitution pattern is vital for orienting the thiophene and methanamine moieties correctly for target engagement. Pyridine's nitrogen atom influences the molecule's electronic properties, solubility, and ability to form hydrogen bonds. nih.gov

The relative positions of the thiophene and methanamine groups are critical. Moving the methanamine group from the 3-position to the 2- or 4-position would significantly change the molecule's geometry and its vector presentation of key interacting groups.

Furthermore, adding substituents to the pyridine ring can fine-tune its electronic and steric properties. A review of the structure-activity relationships of various pyridine derivatives found that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) often enhanced antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms sometimes led to a decrease in activity. nih.gov The electronic nature of these substituents can modulate the pKa of the pyridine nitrogen, affecting its interaction with physiological targets.

| Pyridine Ring Modification | Example | Predicted Effect on Activity/Properties |

|---|---|---|

| Positional Isomerism | (6-(Thiophen-2-yl)pyridin-2-yl)methanamine | Alters the spatial arrangement of functional groups, likely impacting receptor binding. |

| Electron-Donating Group | Addition of -OCH₃ or -NH₂ | Increases electron density of the ring; may enhance hydrogen bonding capabilities and improve activity. nih.gov |

| Electron-Withdrawing Group | Addition of -Cl or -CF₃ | Decreases electron density and basicity of the pyridine nitrogen; can improve metabolic stability. cambridgemedchemconsulting.com |

| Bulky Substituent | Addition of an isopropyl or phenyl group | May cause steric hindrance at the binding site, potentially reducing activity. nih.gov |

Impact of Thiophene Isomerism (e.g., 2-yl vs. 3-yl) and Substitutions

The thiophene ring itself is amenable to electrophilic substitution, typically at the position adjacent to the sulfur atom (C5 for a 2-substituted thiophene). youtube.com Adding substituents to the thiophene ring can modulate lipophilicity, metabolic stability, and target affinity. For example, in a study on spirocyclic σ receptor ligands, a broad range of substituents were introduced at the position adjacent to the sulfur atom of a thiophene ring without a loss of σ₁ affinity, whereas very polar and basic substituents significantly decreased affinity. acs.org This indicates that the electronic density of the thiophene moiety can have a substantial impact on biological activity. acs.org

| Thiophene Ring Modification | Example Compound | Structural and Electronic Implications |

|---|---|---|

| Parent Compound | This compound | Sulfur atom is proximal to the pyridine linker. |

| Positional Isomerism | (6-(Thiophen-3-yl)pyridin-3-yl)methanamine | Sulfur atom is distal to the pyridine linker, altering the molecule's electrostatic potential and shape. |

| Substitution | (6-(5-Chlorothiophen-2-yl)pyridin-3-yl)methanamine | Introduces an electron-withdrawing group, altering the thiophene's electronic properties and potentially blocking a site of metabolism. |

| Substitution | (6-(5-Methylthiophen-2-yl)pyridin-3-yl)methanamine | Adds a small lipophilic group, which could probe hydrophobic pockets in a binding site. |

Bioisosteric Replacements within the (Thiophen-2-yl)pyridin-3-yl Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com The (Thiophen-2-yl)pyridin-3-yl scaffold has several components that can be subjected to bioisosteric replacement.

The thiophene ring is often considered a bioisostere of a benzene (B151609) ring. researchgate.net Other common ring equivalents include furan (B31954), pyrrole, thiazole, or even pyrazole. researchgate.net Replacing the thiophene could modulate the aromatic properties, hydrogen-bonding capacity, and metabolic stability of the compound. For instance, replacing a thiophene ring is sometimes warranted to remove a potential toxicophore. researchgate.net

The pyridine ring could also be replaced. Other nitrogen-containing six-membered heterocycles like pyrimidine (B1678525) or pyridazine (B1198779) could be considered. In some cases, even non-aromatic saturated scaffolds can act as effective mimetics. For example, 3-azabicyclo[3.1.1]heptane has been successfully used as a saturated bioisostere for pyridine, leading to dramatic improvements in solubility and metabolic stability in the drug Rupatadine. chemrxiv.org

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Thiophene | Phenyl, Furan, Thiazole | To modify electronic properties, alter metabolic profile, or explore different binding interactions. nih.govresearchgate.net |

| Pyridine | Pyrimidine, Pyridazine | To change the position and number of hydrogen bond acceptors (nitrogens). researchgate.net |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | To increase saturation (sp³ character), which can improve solubility and metabolic stability. chemrxiv.org |

| -CH₂- (in methanamine) | -O- or -S- | To create an ether or thioether linkage, altering bond angles, flexibility, and polarity. |

Conformational Landscape Analysis and its Biological Implications

The biological function of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis, which explores the range of shapes a molecule can adopt, is therefore essential for understanding its biological implications. For bi-aryl systems such as this, a key conformational parameter is the dihedral angle between the pyridine and thiophene rings. nih.gov

The interplay between resonance stabilization, which favors a planar conformation to maximize π-orbital overlap, and steric hindrance between atoms on the two rings, which favors a twisted conformation, determines the molecule's preferred shape. nih.gov In the case of this compound, the interaction between the thiophene's sulfur atom and the pyridine's nitrogen, as well as adjacent hydrogen atoms, will dictate the lowest energy conformation.

This preferred conformation is critical for how the molecule fits into the binding site of a protein target. A rigid, planar conformation might be ideal for maximizing stacking interactions within a flat binding pocket, while a more flexible or twisted conformation might be necessary to fit into a more complex, three-dimensional site. Computational methods, such as ab initio calculations, are often used to calculate the conformational energy profile, which maps energy as a function of the dihedral bond angle. nih.gov This analysis can guide the design of new analogs; for example, introducing ortho-substituents can be used to intentionally restrict rotation and lock the molecule into a more biologically active conformation.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as (6-(Thiophen-2-yl)pyridin-3-yl)methanamine, and a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to forecast the binding mode and estimate the binding affinity of a ligand within the active site of a biological target. The binding affinity is often expressed as a docking score or free energy of binding, indicating the strength of the interaction.

While docking studies specifically for this compound are not extensively published, research on analogous structures provides valuable predictive data. For instance, docking studies on various thiophene-pyridine hybrids have shown significant binding affinities with various protein targets. Thiophene (B33073) derivatives have demonstrated binding affinities as high as -8.1223 kcal/mol with CDK1/CyclinB1/CKS2 and -7.5094 kcal/mol with BPTI, suggesting considerable inhibitory potential. nih.gov Similarly, other novel thiophene derivatives have been docked into the EGFR active site to determine probable binding modes. juniperpublishers.com These studies help in understanding the structural features that govern the ligand's interaction with its target, providing a basis for designing analogs with potentially enhanced activity. juniperpublishers.com

The stability of a ligand-receptor complex is governed by various non-covalent intermolecular interactions. For a molecule like this compound, the key interactions expected are hydrogen bonding and π-π stacking. The nitrogen atom of the pyridine (B92270) ring and the amine group are potential sites for hydrogen bonding. juniperpublishers.com The aromatic nature of both the thiophene and pyridine rings allows for π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. researchgate.netacs.org

The interaction of a ligand within a binding site can be meticulously analyzed to identify these crucial connections. For example, in docking studies of related compounds, the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring have been observed to form hydrogen bonds with key residues like Lys33 in the CDK2 active site. juniperpublishers.com The dispersion forces, influenced by the high polarizability of the sulfur atom in the thiophene ring, also contribute significantly to the strength of these stacking interactions. researchgate.net Understanding these interactions is fundamental to explaining the compound's mechanism of action at a molecular level.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for analyzing the electronic structure of a molecule. These methods provide deep insights into molecular geometry, orbital energies, and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For thiophene-pyridine and related thiophene derivatives, DFT calculations have been used to determine these values. cdnsciencepub.comrsc.org The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electron donation and acceptance, respectively. In many thiophene-based systems, the HOMO is often dispersed around the thiophene unit, while the LUMO is focused on other parts of the molecule, such as an adjacent benzene (B151609) or pyridine ring. rsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. physchemres.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. These areas are often found around electronegative atoms like nitrogen and oxygen. sci-hub.st Conversely, regions of positive potential (colored blue) signify a deficiency of electrons, usually around hydrogen atoms, and are susceptible to nucleophilic attack. researchgate.net For molecules containing furan (B31954) and thiophene, the negative electrostatic potentials are crucial in determining the geometry of intermolecular complexes. researchgate.net The MESP topography for pyridine and similar heterocycles clearly identifies the electron-rich lone pair region on the nitrogen atom as a site of negative potential, making it a key interaction point. sci-hub.st

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological system. researchgate.net

MD simulations are crucial for assessing the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment, researchers can observe conformational changes in both the ligand and the protein, ensuring that the predicted interactions are maintained over a period of time. nih.gov These simulations can reveal long-lasting molecular interactions that might be missed in a static analysis. nih.gov Furthermore, MD simulations can be used to perform more accurate calculations of binding free energy, which can help in refining lead compounds. For novel pyridine derivatives, MD simulations have been used to confirm that the designed compounds maintain essential binding interactions within the target's active site over the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. As of the latest available research, specific QSAR models developed for or including this compound have not been reported in peer-reviewed literature.

The development of a QSAR model for this compound would require a dataset of structurally related molecules with experimentally determined biological activities. Such a study would involve:

Descriptor Calculation: Quantifying various physicochemical properties and structural features of the molecules, known as molecular descriptors.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power and robustness to ensure its reliability for predicting the activity of new, untested compounds.

While QSAR studies have been conducted on broader classes of thiophene and pyridine derivatives, a dedicated model focusing on the specific structural scaffold of this compound is not currently available.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Theoretical ADMET predictions are in silico methods used to forecast the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. For the compound this compound, a comprehensive, experimentally validated ADMET profile has not been published. However, computational tools can provide theoretical predictions for various ADMET parameters.

Below is a table of common ADMET parameters and a general indication of what a theoretical prediction for a compound like this compound might entail, based on its structural features. It is important to note that these are not experimentally verified data but represent the output of predictive algorithms.

Table 1: Theoretical ADMET Predictions

| Parameter | Predicted Property | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Likely to penetrate | Suggests potential for central nervous system activity. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Affects the fraction of the compound available to exert its effect. |

| Volume of Distribution (VDss) | Moderate | Indicates distribution beyond the bloodstream into tissues. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Potential Inhibitor | Suggests a possibility of drug-drug interactions. |

| CYP450 3A4 Inhibition | Potential Inhibitor | Suggests a possibility of drug-drug interactions with a wide range of drugs. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) | Potential Substrate | May indicate a pathway for renal excretion. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Predicts potential for cardiac toxicity. |

| Ames Mutagenicity | Predicted Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |

Disclaimer: The data presented in this table are theoretical and generated by computational models. These predictions have not been experimentally verified and should be used for informational purposes only.

Academic Applications and Future Research Directions

Role of (6-(Thiophen-2-yl)pyridin-3-yl)methanamine as a Chemical Probe in Biological Systems

Currently, there is a lack of specific published research detailing the use of this compound as a chemical probe. However, its structural motifs—a pyridine (B92270) ring and a thiophene (B33073) ring linked to a methanamine group—suggest a potential for interaction with various biological targets. Chemical probes are instrumental in dissecting complex biological pathways, and a molecule with this architecture could theoretically be developed to selectively bind to specific proteins or enzymes. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring, along with the primary amine, offer sites for hydrogen bonding and other non-covalent interactions that are crucial for target recognition. The development of a radiolabeled or fluorescently tagged version of this compound would be a necessary first step to enable its use in assays to track its distribution and binding within biological systems.

Potential as a Lead Compound for Further Medicinal Chemistry Optimization

The potential of this compound as a lead compound in medicinal chemistry is an area ripe for exploration. Lead compounds serve as the starting point for the development of new drugs. The thiophene-pyridine scaffold is present in numerous biologically active molecules, including kinase inhibitors and anticancer agents. The specific arrangement of the thiophene at the 6-position and the methanamine at the 3-position of the pyridine ring will confer a unique three-dimensional shape and electronic distribution, which could lead to novel biological activities.

Optimization of this potential lead compound would involve systematic modifications to its structure to improve potency, selectivity, and pharmacokinetic properties. The following table outlines potential modifications and their rationale:

| Modification Site | Potential Modification | Rationale for Optimization |

| Methanamine Group | Alkylation, Acylation, Arylation | To explore the binding pocket of a target protein and improve potency or selectivity. |

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl groups) | To modulate electronic properties, metabolic stability, and binding interactions. |

| Thiophene Ring | Substitution at other positions | To alter the compound's shape and electronic character, potentially enhancing target affinity. |

| Linker | Modification of the methylene (B1212753) bridge | To adjust the flexibility and orientation of the thiophene and pyridine rings relative to each other. |

Contributions to Fundamental Organic and Heterocyclic Chemistry

While specific studies on the synthesis and reactivity of this compound are not widely reported, its preparation would contribute to the broader field of heterocyclic chemistry. The synthesis would likely involve cross-coupling reactions, such as the Suzuki or Stille coupling, to form the key carbon-carbon bond between the pyridine and thiophene rings. The subsequent introduction of the methanamine group would likely proceed via the reduction of a nitrile or the amination of a corresponding halomethyl derivative.

Detailed investigation into the reactivity of this compound would provide valuable insights into the influence of the thiophene substituent on the chemical properties of the pyridine ring and the methanamine group. For instance, the electron-donating or -withdrawing nature of the thiophene at the 6-position could affect the nucleophilicity of the pyridine nitrogen and the reactivity of the methanamine.

Emerging Research Opportunities for Novel Biological Targets

The discovery of novel biological targets for this compound and its derivatives represents a significant research opportunity. Phenotypic screening, where the effect of a compound on cell behavior is observed without a preconceived target, could be a powerful approach to identify its potential therapeutic applications. Given the prevalence of the thiophene-pyridine scaffold in inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and other enzyme families, it is plausible that this compound could show activity against targets implicated in diseases such as cancer, inflammation, and neurological disorders. Future research could involve screening this compound against a panel of known and emerging biological targets to uncover new therapeutic avenues.

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry

The structure of this compound is well-suited for integration into high-throughput screening (HTS) and combinatorial chemistry workflows. HTS allows for the rapid testing of thousands of compounds for biological activity, and the core scaffold of this molecule can be readily diversified.

Combinatorial chemistry would enable the creation of a library of related compounds by systematically introducing a variety of substituents at different positions on the pyridine and thiophene rings, as well as by modifying the methanamine group. This approach, outlined in the table below, would generate a diverse set of molecules for HTS, significantly accelerating the discovery of new bioactive compounds.

| Scaffolding Approach | Building Blocks for Diversification | Potential Library Size |

| Pyridine Ring Modification | Various boronic acids/esters for Suzuki coupling | Hundreds to thousands of compounds |

| Thiophene Ring Modification | Substituted thiophene starting materials | Hundreds of compounds |

| Methanamine Derivatization | Diverse aldehydes/ketones for reductive amination | Thousands of compounds |

The integration of computational modeling with these experimental techniques could further streamline the drug discovery process by predicting the binding of virtual compounds to target proteins, thereby prioritizing the synthesis of the most promising candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.